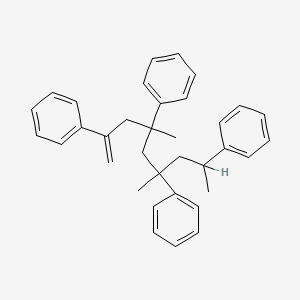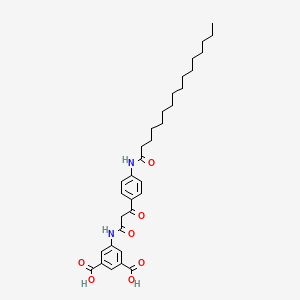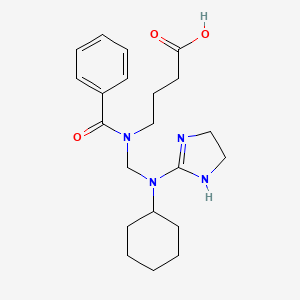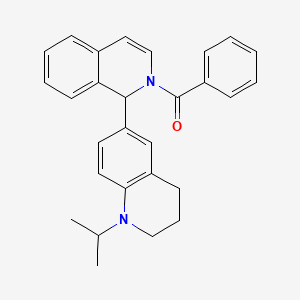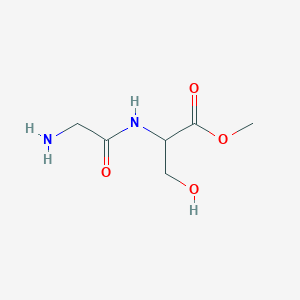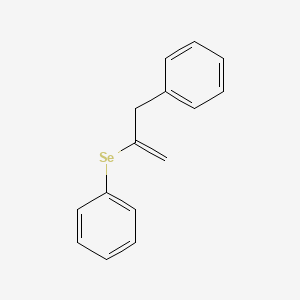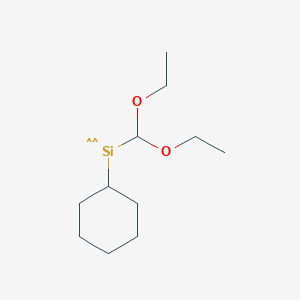
Cyclohexyldiethoxy(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyldiethoxy(methyl)silane is an organosilicon compound with the molecular formula
C11H24O2Si
. This compound is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to two ethoxy groups and one methyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyldiethoxy(methyl)silane can be synthesized through the hydrosilylation reaction, where cyclohexene reacts with diethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and optimized catalyst systems enhances the efficiency and scalability of the production. The reaction mixture is then purified through distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups in this compound can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature.
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions.
Substitution: Halides, amines; reactions often require a catalyst or elevated temperatures.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Simplified silane structures.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyldiethoxy(methyl)silane is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: This compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: this compound is employed in the production of silicone-based materials, coatings, and adhesives, providing improved adhesion and durability.
Wirkmechanismus
The mechanism by which cyclohexyldiethoxy(methyl)silane
Eigenschaften
Molekularformel |
C11H22O2Si |
|---|---|
Molekulargewicht |
214.38 g/mol |
InChI |
InChI=1S/C11H22O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
RYZCGPNGORATOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)[Si]C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)
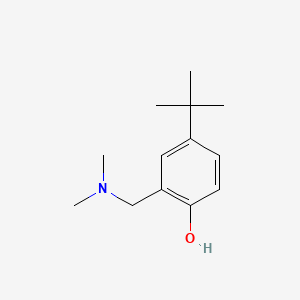
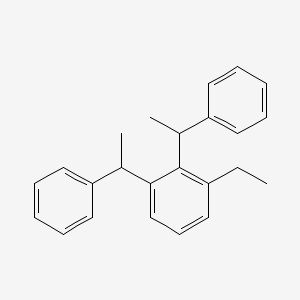
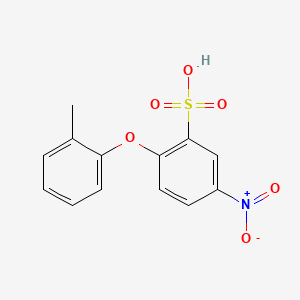

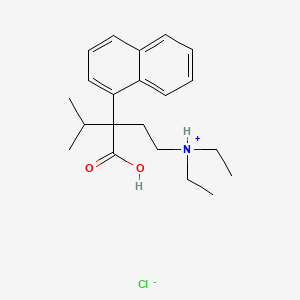
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
